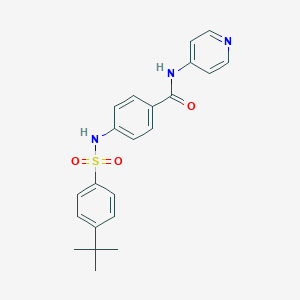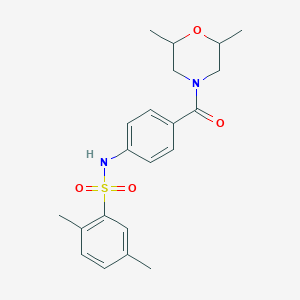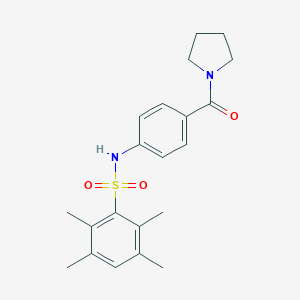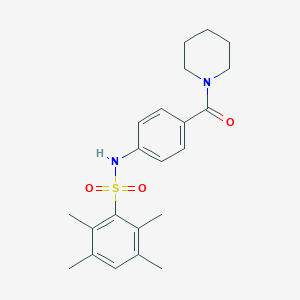
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a complex organic compound that features a unique combination of benzodioxane and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting with the preparation of the benzodioxane and chromenone intermediates. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to form the benzodioxane moiety . The chromenone structure can be synthesized through the cyclization of suitable precursors under acidic or basic conditions . The final step involves the coupling of these intermediates with dimethylcarbamate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxane or chromenone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial and enzyme inhibitory activities.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carbonic anhydrase or other enzymes involved in critical physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Compared to these similar compounds, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate stands out due to its unique combination of benzodioxane and chromenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21(2)20(23)27-13-4-5-14-17(10-13)26-11-15(19(14)22)12-3-6-16-18(9-12)25-8-7-24-16/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWOGVQNUJBHNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492811.png)
![4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE](/img/structure/B492813.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B492817.png)
![N-(4-bromo-2-fluorophenyl)-4-({[(3-chlorophenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492819.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B492823.png)
![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492824.png)
![4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide](/img/structure/B492825.png)

![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-tert-butylbenzenesulfonamide](/img/structure/B492829.png)
![4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B492830.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B492831.png)



